molecular formula C19H27N5O3 B1200336 Bunazosin CAS No. 80755-51-7

Bunazosin

Cat. No.: B1200336
CAS No.: 80755-51-7
M. Wt: 373.4 g/mol
InChI Key: RHLJLALHBZGAFM-UHFFFAOYSA-N
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Description

Bunazosin is a chemical compound classified as an alpha-1 adrenergic receptor antagonist. It was initially developed to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. In Japan, it has been approved in a topical form to treat glaucoma by reducing intraocular pressure through the uveoscleral pathway .

Mechanism of Action

Target of Action

Bunazosin is a selective α1-adrenoceptor antagonist . The α1-adrenoceptor is a type of protein found in various tissues throughout the body, including the vascular smooth muscle and the uveoscleral pathway in the eye. It plays a crucial role in regulating blood pressure and intraocular pressure.

Mode of Action

As an α1-adrenoceptor antagonist, this compound works by blocking the α1-adrenoceptors. This blockade prevents the normal response to neurotransmitters like norepinephrine, leading to a relaxation of the vascular smooth muscle and a reduction of aqueous outflow through the uveoscleral pathway . This results in a decrease in blood pressure and intraocular pressure.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking the α1-adrenoceptors, this compound disrupts the normal vasoconstrictive response to adrenergic stimulation, leading to vasodilation and a reduction in blood pressure. In the eye, this compound reduces aqueous humor production, thereby lowering intraocular pressure .

Pharmacokinetics

It is known that this compound can reach the posterior retina by local penetration at concentrations sufficient to attenuate the phenylephrine- or et-1–induced constriction of retinal arteries . In patients with renal insufficiency, the plasma clearance of this compound was found to be reduced, indicating that renal function may impact the drug’s bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances in the body can affect how this compound is metabolized and excreted, potentially impacting its effectiveness . Additionally, factors such as the patient’s renal function can influence the drug’s

Biochemical Analysis

Biochemical Properties

Bunazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. By binding to these receptors, this compound inhibits their activity, leading to vasodilation and decreased blood pressure

Cellular Effects

This compound influences various cellular processes, particularly in ocular cells. It has been shown to increase choroidal blood perfusion, which can help in the treatment of myopia by preventing choroidal thinning . The compound also affects cell signaling pathways by blocking alpha-1 adrenergic receptors, leading to changes in gene expression and cellular metabolism. This blockade results in decreased intracellular calcium levels, which can influence muscle contraction and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-1 adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine. This inhibition reduces the activation of downstream signaling pathways that typically result in vasoconstriction and increased intraocular pressure . By blocking these receptors, this compound promotes vasodilation and reduces intraocular pressure, making it effective in treating conditions like glaucoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the administration of this compound eye drops in a murine model showed a dose-dependent suppression of myopia progression over a period of three weeks . The compound’s stability and degradation in laboratory settings have not been extensively studied, but its long-term effects on cellular function, particularly in ocular cells, suggest potential benefits in treating chronic conditions like glaucoma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving lens-induced myopia in mice, higher doses of this compound eye drops resulted in a more significant suppression of myopic shift and axial elongation . The study also noted that excessive doses could lead to adverse effects, such as scleral thinning and potential toxicity . Therefore, careful dosage management is crucial to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate intraocular pressure and vascular tone. The compound is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites The effects of this compound on metabolic flux and metabolite levels are not extensively studied, but its primary action is through receptor blockade rather than metabolic modulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. In ocular tissues, the compound is absorbed into the aqueous humor and distributed to the iris-ciliary body, cornea, and other ocular structures . The transporters or binding proteins involved in its distribution are not well-characterized, but its localization in ocular tissues suggests efficient penetration and retention in target areas .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows the compound to effectively block receptor-mediated signaling pathways . There are no specific targeting signals or post-translational modifications known to direct this compound to other cellular compartments, indicating that its primary site of action is at the cell surface .

Preparation Methods

The synthesis of Bunazosin involves the reaction of 2-chloro-6,7-dimethoxy-4-quinazolinamine with 1-(1,4-diazepan-1-yl)butan-1-one . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.

Chemical Reactions Analysis

Bunazosin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Bunazosin is similar to other alpha-1 adrenergic receptor antagonists such as prazosin, doxazosin, and terazosin. it is unique in its application for glaucoma treatment in a topical form. While prazosin and doxazosin are primarily used for hypertension and benign prostatic hyperplasia, this compound’s ability to improve ocular blood flow and reduce intraocular pressure sets it apart .

Similar Compounds

  • Prazosin
  • Doxazosin
  • Terazosin

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLJLALHBZGAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52712-76-2 (hydrochloride)
Record name Bunazosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022700
Record name Bunazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80755-51-7
Record name Bunazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80755-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunazosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bunazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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